molecular formula C11H11NO B14426860 Benzamide, 4-methyl-N-2-propyn-1-yl- CAS No. 82225-34-1

Benzamide, 4-methyl-N-2-propyn-1-yl-

Cat. No.: B14426860
CAS No.: 82225-34-1
M. Wt: 173.21 g/mol
InChI Key: FZZGXDBZYPOTEQ-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-2-propyn-1-yl- is a substituted benzamide derivative characterized by a 4-methyl group on the benzene ring and a propargyl (2-propyn-1-yl) group attached to the amide nitrogen. The propargyl moiety introduces an alkyne functional group, which confers distinct electronic and steric properties compared to alkyl or alkenyl substituents.

Properties

CAS No.

82225-34-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H11NO/c1-3-8-12-11(13)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,12,13)

InChI Key

FZZGXDBZYPOTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate Formation

The synthesis begins with 4-methylbenzoic acid activation using thionyl chloride (SOCl$$_2$$) or oxalyl chloride to form 4-methylbenzoyl chloride. This step typically achieves 95% conversion under reflux conditions (70°C, 4 hr) in anhydrous dichloromethane. Excess thionyl chloride is removed via vacuum distillation, yielding a reactive intermediate suitable for nucleophilic attack by propargylamine.

Propargylamine Coupling

Propargylamine (HC≡C-CH$$2$$-NH$$2$$) is introduced in a 1.2:1 molar ratio relative to the acyl chloride. Triethylamine (TEA) serves as both base and solvent, neutralizing HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) reveals complete consumption of starting materials within 6 hr at 25°C. Isolated yields range from 68–72%, with impurities attributed to di-alkylation byproducts when excess propargylamine is present.

Table 1: Optimization of Direct Amidation Conditions

Parameter Optimal Value Yield (%) Purity (HPLC)
Temperature 25°C 72 89%
Solvent TEA/CH$$2$$Cl$$2$$ 68 85%
Molar Ratio (Amine:Acid Chloride) 1.2:1 70 91%

Copper-Catalyzed Alkyne-Amine Coupling

Catalytic System Design

The patent WO2012005692A1 details a Cu(I)-mediated three-component reaction for propynylamine installation. Using 4-methylbenzamide as the substrate, the protocol combines:

  • Terminal alkyne (propargyl bromide, 1.5 eq)
  • Secondary amine (piperazine, 1.0 eq)
  • CuI catalyst (10 mol%) in DMF at 80°C

This method achieves 78% yield with 94% regioselectivity for mono-substitution, avoiding di-propargylated byproducts through careful base selection (DBU > TEA > pyridine).

Mechanistic Insights

The reaction proceeds via a coordination-insertion mechanism:

  • CuI activates the terminal alkyne, forming a π-complex.
  • Oxidative addition generates a copper-acetylide intermediate.
  • Nucleophilic attack by the benzamide’s amine group yields the N-propynylated product.

Key Advantages :

  • Eliminates pre-functionalized propargylamine reagents
  • Tolerates electron-withdrawing substituents on the benzamide
  • Scalable to gram quantities without column chromatography

Modular Assembly via Benzothiazole Intermediates

Benzothiazole Ring Construction

Research by RSC Adv. (2022) demonstrates a four-step route applicable to 4-methyl-N-2-propyn-1-yl-benzamide:

  • Benzothiazole synthesis : Cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride yields 4-methylbenzo[d]thiazol-2-amine (87% yield).
  • Propynylpiperazine coupling : Reaction with 1-(prop-2-yn-1-yl)piperazine under Buchwald-Hartwig conditions (Pd$$2$$(dba)$$3$$, Xantphos, Cs$$2$$CO$$3$$) installs the propynyl group.

Final Amide Bond Formation

The benzothiazole intermediate undergoes nucleophilic acyl substitution with 4-methylbenzoyl chloride, completing the target structure. This method achieves superior purity (92% by HPLC) but requires specialized catalysts and inert atmospheres.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1H $$-NMR (DMSO-d$$6 $$) : δ 2.35 (s, 3H, CH$$3$$), 3.12 (d, J = 2.4 Hz, 2H, C≡C-CH$$_2 $$), 7.45–8.10 (m, 4H, Ar-H).
  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch), 2105 cm$$^{-1}$$ (C≡C), 1660 cm$$^{-1}$$ (C=O).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H$$2$$O) shows a single peak at t$$R$$ = 6.78 min, confirming >95% purity for copper-catalyzed products.

Industrial Scalability and Challenges

While lab-scale methods yield sufficient material for biological testing (mg–g quantities), bulk synthesis faces:

  • Cost : CuI catalysts (USD 120/g) vs. cheaper Zn alternatives
  • Byproduct Management : Di-propargylated species require tedious silica gel chromatography
  • Storage Stability : The propynyl group’s reactivity necessitates inert atmosphere storage below -20°C.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-2-propyn-1-yl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the propynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides and propynyl derivatives.

Scientific Research Applications

Benzamide, 4-methyl-N-2-propyn-1-yl-, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-2-propyn-1-yl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzamide, 4-methyl-N-2-propyn-1-yl- with structurally related benzamide derivatives and amine-containing compounds from the evidence:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
Benzamide, 4-methyl-N-2-propyn-1-yl- (Target) 4-methyl, propargyl (alkyne) Amide, alkyne ~173 (estimated) High reactivity due to alkyne group -
4-Chloro-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide 4-chloro, benzimidazole, propenyl (alkene) Amide, alkene, benzimidazole Not provided Potential biological activity (e.g., kinase inhibition)
Benzenemethanamine,4-fluoro-N-2-propen-1-yl-,hydrochloride 4-fluoro, propenyl (alkene), hydrochloride Amine, alkene, halogen 201.67 Enhanced metabolic stability (fluorine effect)
Benzamide,N,N-diethyl-2-(2-propen-1-yloxy) Diethylamide, propenyloxy (ether) Amide, ether, alkene 233.31 Increased lipophilicity (diethyl group)
Benzenamine, 4-methyl-N-[[4-(2-propenyloxy)phenyl]methylene] 4-methyl, propenyloxy (ether), imine Imine, ether, alkene Not provided Reactivity in Schiff base formation

Key Observations:

Functional Group Reactivity :

  • The propargyl group in the target compound (alkyne) is more reactive than the propenyl groups (alkenes) in analogs . Alkynes participate in cycloaddition reactions, enabling applications in drug conjugation or polymer synthesis.
  • Halogenated derivatives (e.g., 4-chloro, 4-fluoro) exhibit enhanced electronic effects, influencing binding affinity and metabolic stability .

Ether-linked propenyloxy groups () reduce reactivity compared to propargyl but improve solubility due to oxygen’s polarity .

Molecular Weight and Lipophilicity :

  • Derivatives with bulky substituents (e.g., benzimidazole in ) likely have higher molecular weights, impacting bioavailability.
  • Diethylamide groups () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Research Findings and Methodological Notes

  • Structural Analysis: X-ray crystallography using software like SHELXL () is critical for resolving substituent effects on molecular conformation.
  • Synthetic Applications : The propargyl group’s versatility in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) distinguishes the target compound from alkene-containing analogs, enabling modular derivatization .

Q & A

Q. Advanced

  • Target Selection: Prioritize enzymes with known interactions with benzamide derivatives, such as glucokinase or Mycobacterium tuberculosis targets .
  • Assay Design:
    • In vitro Inhibition: Use fluorescence-based assays (e.g., NAD(P)H-coupled systems) to measure IC₅₀ values.
    • Dose-Response Curves: Test concentrations from 0.1–100 µM in triplicate to ensure reproducibility.
    • Controls: Include positive controls (e.g., pyrazinamide for anti-tubercular assays) and DMSO vehicle controls .
  • Data Validation: Cross-validate results with molecular docking (AutoDock Vina) to predict binding modes to active sites .

How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. chloro groups) on potency using analogues from literature (e.g., anti-tubercular or antihyperglycemic benzamides) .
  • Experimental Replication: Repeat assays under standardized conditions (pH, temperature, solvent) to isolate variables.
  • Meta-Analysis: Use computational tools (e.g., PCA or clustering) to identify outliers in published datasets .

What are the common impurities in 4-methyl-N-2-propyn-1-yl-benzamide synthesis, and how can they be mitigated?

Q. Basic

  • By-Products:
    • Unreacted propargyl bromide (detected via GC-MS).
    • Di-substituted impurities from over-alkylation (monitor via TLC).
  • Mitigation Strategies:
    • Use excess benzamide precursor to limit di-substitution.
    • Employ scavengers (e.g., molecular sieves) to absorb residual moisture or HBr .
    • Optimize reaction time to prevent degradation (e.g., ≤6 hours for propargylation).

What computational approaches are effective in predicting the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Docking: Use Schrödinger Suite or GROMACS to model binding to targets like glucokinase. Focus on hydrogen bonds between the amide group and catalytic residues (e.g., Asp205 in glucokinase) .
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes .
  • QSAR Modeling: Train models on datasets of benzamide derivatives to predict logP, pIC₅₀, and toxicity .

How can researchers address challenges in crystallizing 4-methyl-N-2-propyn-1-yl-benzamide for X-ray studies?

Q. Advanced

  • Solvent Screening: Test polar aprotic solvents (e.g., acetone, acetonitrile) for slow evaporation at 4°C.
  • Additives: Introduce co-crystallization agents (e.g., crown ethers) to stabilize π-π stacking interactions .
  • Cryo-Cooling: Use liquid nitrogen to freeze crystals at 100 K, reducing thermal motion for higher-resolution data .

What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Q. Advanced

  • LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 218 → 105 (quantifier) and 218 → 77 (qualifier) .
  • Sample Prep: Use solid-phase extraction (HLB cartridges) to remove proteins and lipids from serum samples .
  • Validation: Follow FDA guidelines for linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (85–115%) .

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